molecular formula C11H8N4O2 B189421 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 4074-58-2

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No. B189421
CAS RN: 4074-58-2
M. Wt: 228.21 g/mol
InChI Key: XJMWKAJCIMJIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. This unique property has made MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In

Mechanism Of Action

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is converted to MPP+ by MAO-B in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the degeneration of dopaminergic neurons in the substantia nigra.

Biochemical And Physiological Effects

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has also been shown to cause mitochondrial dysfunction and oxidative stress, which may contribute to the pathogenesis of other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several advantages for lab experiments. It is a selective neurotoxin that specifically targets dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a rapid onset of action and produces consistent and reproducible results. However, 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has several limitations. It is highly toxic and requires careful handling and disposal. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a narrow therapeutic window, making it difficult to use in clinical settings.

Future Directions

There are several future directions for the study of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. One area of research is the development of new neuroprotective agents that can prevent or reverse the neurotoxic effects of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. Another area of research is the use of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models that more closely resemble the pathogenesis of Parkinson's disease may provide new insights into the disease and potential treatments.

Synthesis Methods

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be synthesized through a multi-step process starting from pyrimidine-2,4,6-trione. The first step involves the reaction of pyrimidine-2,4,6-trione with methylamine to form 2,4-diamino-6-methylpyrimidine. This intermediate is then reacted with 2-bromo-1,3-benzodioxole to form 2-(2-bromo-1,3-benzodioxol-5-yl)-4,6-diamino-5-methylpyrimidine. The final step involves the oxidation of the bromine to form 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione.

Scientific Research Applications

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been widely used in scientific research to study the pathogenesis of Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a prodrug that is converted to its active metabolite, MPP+, by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.

properties

CAS RN

4074-58-2

Product Name

10-methylbenzo[g]pteridine-2,4(3H,10H)-dione

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

10-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C11H8N4O2/c1-15-7-5-3-2-4-6(7)12-8-9(15)13-11(17)14-10(8)16/h2-5H,1H3,(H,14,16,17)

InChI Key

XJMWKAJCIMJIJK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

synonyms

10-methylisoalloxazine

Origin of Product

United States

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